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  • Product: Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate
  • CAS: 1220035-46-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Aminobenzoic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide array of t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzoic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents.[1][2][3] Their structural amenability to chemical modification at both the amino and carboxyl functionalities has led to the discovery of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This technical guide focuses on a specific, complex derivative, Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate, providing a detailed examination of its fundamental physicochemical properties, a robust protocol for its synthesis and characterization, and an exploration of its potential applications in the realm of drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their investigative endeavors.

Physicochemical Properties: Molecular Weight and Exact Mass

A precise understanding of a compound's molecular weight and exact mass is fundamental for a range of analytical and experimental procedures, from reaction stoichiometry to mass spectrometry. For Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate, with the chemical formula C₁₃H₂₁N₃O₂, these values have been calculated based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).[5]

The molecular formula C₁₃H₂₁N₃O₂ is derived from its chemical structure, which features a benzoate core with an ethyl ester and two distinct amino-containing substituents. The calculation of its molecular weight and exact mass is based on the atomic masses of its constituent elements: Carbon, Hydrogen, Nitrogen, and Oxygen.[6][7][8][9]

PropertyValue
Molecular Formula C₁₃H₂₁N₃O₂
Molecular Weight 251.33 g/mol
Exact Mass 251.16338 u

Note: The molecular weight is calculated using the standard atomic weights of the elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u).[10][11][12] The exact mass is determined using the mass of the most abundant isotope of each element (¹²C: 12.00000 u, ¹H: 1.00783 u, ¹⁴N: 14.00307 u, ¹⁶O: 15.99491 u).[13][14][15][16]

Hypothetical Synthesis and Characterization Protocol

The synthesis of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate can be approached through a multi-step process, beginning with a suitable starting material such as 4-chloro-3-nitrobenzoic acid. The following protocol is a scientifically plausible route, drawing upon established methodologies for the synthesis of substituted diaminobenzoates.[17]

Experimental Protocol: Synthesis of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate

Step 1: Esterification of 4-chloro-3-nitrobenzoic acid

  • To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-chloro-3-nitrobenzoate.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the ethyl 4-chloro-3-nitrobenzoate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add N,N-dimethylethylenediamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Heat the reaction mixture at 80-100 °C for 8-12 hours, again monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl 4-{[2-(dimethylamino)ethyl]amino}-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • Dissolve the product from Step 2 in ethanol.

  • Add a reducing agent such as tin(II) chloride dihydrate (3-4 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using tin(II) chloride, heat the reaction to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture at room temperature until the reaction is complete.

  • Upon completion, filter the reaction mixture (if using Pd/C) and neutralize the solution.

  • Extract the final product, Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate, with a suitable organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the pure compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and exact mass.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the proposed synthesis of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_characterization Characterization Start 4-chloro-3-nitrobenzoic acid Step1 Esterification (Ethanol, H₂SO₄) Start->Step1 Intermediate1 Ethyl 4-chloro-3-nitrobenzoate Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (N,N-dimethylethylenediamine) Intermediate1->Step2 Intermediate2 Ethyl 4-{[2-(dimethylamino)ethyl]amino}-3-nitrobenzoate Step2->Intermediate2 Step3 Nitro Group Reduction (SnCl₂·2H₂O or H₂/Pd-C) Intermediate2->Step3 Product Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate Step3->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structure Elucidation MS Mass Spectrometry Product->MS Mass Verification IR IR Spectroscopy Product->IR Functional Groups EA Elemental Analysis Product->EA Purity

Caption: Synthetic and characterization workflow for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate.

Potential Applications in Drug Development

The presence of the 1,2-diaminobenzene moiety, formed by the two amino groups on the benzene ring, is a key structural feature for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant therapeutic applications, including antimicrobial and anticancer activities. Furthermore, the incorporation of a flexible diamine side chain can influence the compound's pharmacokinetic properties and its ability to interact with biological targets.

Given the diverse activities of related aminobenzoic acid derivatives, this compound could be a valuable candidate for screening in various therapeutic areas, such as:

  • Oncology: As a precursor for novel benzimidazole-based anticancer agents.

  • Infectious Diseases: For the development of new antimicrobial compounds.

  • Neurodegenerative Diseases: Some aminobenzoic acid derivatives have shown potential as cholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease.[20]

Conclusion

This technical guide provides a comprehensive overview of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate, from its fundamental physicochemical properties to a detailed, scientifically grounded protocol for its synthesis and characterization. While this specific molecule may be underexplored, its structural relationship to a class of compounds with proven therapeutic relevance makes it an intriguing target for further research. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to the advancement of medicinal chemistry and drug discovery.

References

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxygen. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 1,3-and 1,4-Substituted 3,4-Diaminobenzoic Acid Derivatives a. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon. Retrieved from [Link]

  • PubChem. (n.d.). Atomic Mass | Periodic Table of Elements. Retrieved from [Link]

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbon - Element information, properties and uses. Periodic Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

  • PubChem. (n.d.). Oxygen | O (Element). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Aryl‐ and Amino‐Substituted Dibenzo[b,e]phosphindolizines. Retrieved from [Link]

  • IUPAC. (n.d.). Atomic Weight of Hydrogen. Retrieved from [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 2.4: Atomic Mass. Retrieved from [Link]

  • Testbook. (2026). What is the mass of one atom of Oxygen?. Retrieved from [Link]

  • ResearchGate. (2021). Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties. Retrieved from [Link]

  • WebMD. (n.d.). Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More. Retrieved from [Link]

  • Britannica. (2026). Oxygen | Discovery, Symbol, Properties, Uses, & Facts. Retrieved from [Link]

  • Britannica. (2026). Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. Retrieved from [Link]

  • LabXchange. (2022). Atomic Mass, Atomic Number, and Carbon-12. Retrieved from [Link]

  • ResearchGate. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Retrieved from [Link]

  • Vedantu. (n.d.). Molecular mass of nitrogen is 28 Its atomic mass is class 11 chemistry CBSE. Retrieved from [Link]

  • RxList. (n.d.). Para-Aminobenzoic Acid (paba): Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from [Link]

  • MDPI. (2025). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

Sources

Exploratory

A Guide to Establishing the Toxicological Profile of Novel Aminobenzoate Derivatives: A Methodological Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Addressing the Data Gap for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate A comprehensive review of publicly available...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing the Data Gap for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant data gap regarding the specific toxicity profile and LD50 of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate. While information exists for structurally related aminobenzoate compounds, a direct toxicological assessment for this particular chemical entity is not presently documented.

This guide, therefore, pivots from a review of existing data to a forward-looking, methodological framework. It is designed to provide researchers and drug development professionals with a comprehensive, scientifically rigorous approach to systematically determine the toxicity profile of a novel compound such as Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate. This document will detail the necessary studies, explain the rationale behind experimental designs, and provide actionable protocols to ensure scientific integrity and regulatory compliance.

The Foundational Strategy: A Tiered Approach to Toxicological Assessment

The evaluation of a new chemical entity's (NCE) safety is not a single experiment but a phased, iterative process. The initial goal is to characterize the acute toxicity and identify potential target organs. Subsequent studies then explore long-term effects, genetic toxicity, and specialized endpoints. This tiered approach is both resource-efficient and ethically sound, ensuring that animal use is minimized while maximizing data acquisition.

The overall workflow for establishing a comprehensive toxicity profile is outlined below.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Sub-Chronic & Mechanistic Studies cluster_2 Phase 3: Chronic & Specialized Studies A In Silico & SAR Analysis B Acute Toxicity Studies (e.g., OECD 423) A->B E Repeated Dose Toxicity (28-day or 90-day) B->E C Genotoxicity Screening (e.g., Ames Test) C->E D Local Tolerance Studies (Skin/Eye Irritation) D->E F Safety Pharmacology (Cardiovascular, Respiratory, CNS) E->F G Toxicokinetics (ADME) E->G H Chronic Toxicity (6-12 months) E->H K Comprehensive Toxicity Profile & Risk Assessment F->K G->K I Carcinogenicity Studies H->I J Reproductive & Developmental Toxicity H->J I->K J->K

Figure 1: A tiered workflow for comprehensive toxicological assessment of a new chemical entity.

Part 1: Acute Toxicity and LD50 Determination

The initial step in any in-vivo safety assessment is to determine the acute toxicity, which describes the adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period of time (usually 24 hours). The Median Lethal Dose (LD50) is a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.

Experimental Design: Acute Oral Toxicity - Acute Toxic Class (ATC) Method (OECD Guideline 423)

The ATC method is a sequential testing procedure that uses a minimal number of animals to assign a chemical to a toxicity class. It is a preferred alternative to the classical LD50 test (OECD 401) which required larger groups of animals.

Principle: The test proceeds in a stepwise manner. A group of three animals (typically female rats, as they are often more sensitive) is dosed at a starting level. The outcome (survival or death) determines the next step:

  • If the animals survive, a higher dose is used in the next group.

  • If animals die, a lower dose is used.

  • This continues until a stopping criterion is met, which allows for classification into one of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories.

Step-by-Step Protocol for Acute Oral Toxicity (OECD 423)
  • Animal Selection and Acclimatization:

    • Species: Wistar or Sprague-Dawley rats are commonly used.

    • Health Status: Use healthy, young adult animals from a reputable supplier.

    • Acclimatization: House the animals in standard laboratory conditions for at least 5 days prior to dosing to allow them to adapt to the environment.

  • Dose Formulation:

    • Vehicle Selection: The compound must be dissolved or suspended in a suitable vehicle (e.g., corn oil, distilled water with 0.5% carboxymethyl cellulose). The choice of vehicle should be justified and its own potential toxicity should be negligible.

    • Concentration: Prepare the dose formulation to a concentration that allows for administration in a volume that does not exceed 1-2 mL/100g body weight.

  • Dosing Procedure:

    • Fasting: Animals are fasted overnight (food, but not water) prior to dosing to ensure gastrointestinal absorption is not affected by food.

    • Administration: Administer the calculated dose of the test substance by oral gavage.

    • Dose Levels: Start with a dose level based on in silico predictions or data from related compounds. For a compound of unknown toxicity, a starting dose of 300 mg/kg is often chosen.

  • Observation Period:

    • Immediate Post-Dose: Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Long-Term: Continue observations daily for a total of 14 days.

    • Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

  • Data Collection and Endpoint Analysis:

    • Mortality: Record the number of animals that die within the 14-day observation period.

    • Body Weight: Measure the body weight of each animal shortly before dosing and at least weekly thereafter.

    • Pathology: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end) to identify any macroscopic pathological changes in organs and tissues.

The decision logic for the ATC method is visualized below.

G cluster_0 Step 1 Outcome cluster_1 Step 2 Action cluster_2 Step 2 Outcome start Start: 3 Animals at 300 mg/kg outcome1 2-3 Deaths start->outcome1 outcome2 0-1 Deaths start->outcome2 action1 Dose 3 Animals at 50 mg/kg outcome1->action1 action2 Dose 3 Animals at 2000 mg/kg outcome2->action2 outcome3 ≥1 Death action1->outcome3 outcome4 0 Deaths action1->outcome4 outcome5 2-3 Deaths action2->outcome5 outcome6 0-1 Deaths action2->outcome6 stop1 Stop & Classify outcome3->stop1 outcome4->stop1 outcome5->stop1 stop2 Stop & Classify outcome6->stop2

Figure 2: Decision logic for the Acute Toxic Class (ATC) method (OECD 423).

Part 2: Genotoxicity and Mutagenicity

It is crucial to determine if a compound can interact with genetic material (DNA), potentially leading to mutations and cancer. A standard battery of in vitro tests is performed early in development.

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test compound is incubated with these bacteria. If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test detects damage to chromosomes. Mammalian cells are treated with the test compound. After treatment, the cells are examined for the presence of micronuclei, which are small nuclei that form around fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division.

Part 3: Repeated Dose Toxicity

While acute studies provide data on short-term exposure, repeated dose studies are essential for assessing the effects of long-term exposure, which is more relevant for most drug development scenarios.

  • 28-Day or 90-Day Studies: These studies involve administering the test compound daily to animals (usually rats and a non-rodent species like dogs) for 28 or 90 days. Key endpoints include:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples are taken at the end of the study to analyze for changes in blood cells, enzymes, and other biomarkers of organ function (e.g., liver and kidney).

    • Histopathology: A comprehensive examination of all organs and tissues is performed to identify any microscopic changes.

Structure-Activity Relationship (SAR) and In Silico Analysis

Prior to any in vivo testing, computational methods can provide valuable preliminary insights. The structure of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate can be compared to known toxicants. For instance, many aminobenzoate derivatives are used in pharmaceuticals and other applications.[1] While some, like Ethyl 4-aminobenzoate (Benzocaine), have a well-characterized safety profile, others may present specific hazards. The presence of the [2-(dimethylamino)ethyl]-amino side chain introduces a tertiary amine, which could influence the compound's pharmacokinetic properties and potential off-target effects. This type of analysis helps in dose selection for initial studies and highlights potential areas of concern. However, these predictions must always be confirmed by empirical data.

Conclusion

The path to defining the toxicity profile of a novel chemical entity like Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate is a meticulous and multi-faceted endeavor. It requires a logical, tiered approach that begins with acute assessments and progresses to more complex, long-term studies. By adhering to internationally recognized guidelines, such as those from the OECD, and employing a scientifically rigorous methodology, researchers can build a comprehensive safety profile. This foundational data is not only a regulatory requirement but also an ethical obligation, ensuring the safety of all potential human applications. The framework presented in this guide provides a robust starting point for this critical scientific journey.

References

  • OECD Guideline for the Testing of Chemicals, Section 4, Health Effects: Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. Organisation for Co-operation and Development. [Link]

  • ICH Harmonised Tripartite Guideline: S2(R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • OECD Guideline for the Testing of Chemicals, Section 4, Health Effects: Test No. 471: Bacterial Reverse Mutation Test. Organisation for Co-operation and Development. [Link]

  • OECD Guideline for the Testing of Chemicals, Section 4, Health Effects: Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Organisation for Co-operation and Development. [Link]

  • Al-Ghamdi, A. M. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2465-2473. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate

Abstract This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of E...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate. This application note details the systematic approach to method development, including column and mobile phase selection, and outlines a full validation protocol according to the International Council for Harmonisation (ICH) guidelines. The described method is suitable for routine quality control, stability studies, and impurity profiling of this compound.

Introduction

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate is an organic compound with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, a robust and reliable analytical method is crucial for ensuring its quality, purity, and stability. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[1]

The development of a stability-indicating HPLC method is of particular importance. Such a method must be able to accurately quantify the analyte of interest while also separating it from any potential degradation products that may form under various stress conditions.[2][3] This ensures that the true stability of the compound can be assessed over time and under different environmental influences.[4]

This application note presents a systematic approach to developing and validating an RP-HPLC method for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate, adhering to the principles outlined in ICH guidelines Q2(R2) and Q14.[5][6]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development.

  • Structure: Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate

  • Chemical Formula: C13H21N3O2

  • Key Features: The molecule possesses both hydrophobic (benzoate ester) and polar/ionizable (amino groups) characteristics.[7] The presence of primary, secondary, and tertiary amines suggests that the compound's retention will be highly dependent on the pH of the mobile phase.[8][9] These basic groups are susceptible to protonation at acidic pH, which will decrease retention in reversed-phase chromatography.

HPLC Method Development

The goal is to achieve a symmetric peak for the main analyte, with good resolution from any impurities or degradants, in a reasonable analysis time. Reversed-phase HPLC is the most common and versatile mode of separation for pharmaceutical compounds and is the logical starting point.[1][10]

Column Selection

The choice of stationary phase is critical for achieving the desired selectivity.[11][12]

  • Initial Choice: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and a suitable first choice due to its hydrophobicity and wide applicability.[10][13]

  • Rationale: The aromatic ring and ethyl group of the analyte will interact with the C18 stationary phase.

  • Alternative Considerations: If peak tailing is observed with basic analytes on a standard C18 column (due to interaction with residual silanols), a column with a polar-embedded group or a base-deactivated silica can be beneficial.[13] For highly polar compounds that are poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative.[10][14]

Mobile Phase Selection

The mobile phase composition dictates the retention and elution of the analyte.[15]

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[1][16] Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths.[16] A gradient elution starting with a lower percentage of organic solvent and increasing over time is often employed to separate compounds with a range of polarities.

  • Aqueous Phase and pH Control: Due to the presence of ionizable amino groups, controlling the mobile phase pH is crucial.[8][9] A buffer is necessary to maintain a stable pH and ensure reproducible retention times.[8]

    • Low pH (e.g., pH 2.5-3.5): At this pH, the amino groups will be protonated, making the molecule more polar and reducing its retention time. This can be advantageous for achieving sharp peaks for basic compounds. A common choice for low pH is a phosphate buffer or formic acid.[9]

    • Mid-range pH (e.g., pH 6-7): In this range, the protonation state of the amines may be mixed, potentially leading to broader peaks or poor reproducibility if the pH is close to the pKa of the analyte.

  • Initial Mobile Phase Composition: A good starting point is a gradient of acetonitrile and a low pH aqueous buffer, such as 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid.

Detector Selection
  • UV-Visible Detector: Given the presence of a chromophore (the substituted benzene ring), a UV-Visible detector is the most appropriate choice. An initial wavelength scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Initial Method Scouting Protocol

This protocol outlines the initial steps to find a suitable separation.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard starting column for reversed-phase HPLC.[10]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffered aqueous phase to control the ionization of the analyte.[8]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[16]
Gradient 10-90% B over 20 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature for better reproducibility.
Detection UV at λmax (determined by scan)For optimal sensitivity.
Injection Volume 10 µLStandard injection volume.
Sample Preparation Dissolve in Mobile Phase A/B (50:50)To ensure compatibility with the initial mobile phase conditions.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies must be performed.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Stress Conditions

The API should be subjected to the following stress conditions as recommended by ICH guidelines:[4]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80 °C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV and visible light (ICH Q1B).

Analysis of Stressed Samples

The stressed samples are then analyzed using the developed HPLC method. The peak purity of the analyte peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Method Validation

Once the method is developed and shown to be stability-indicating, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][18][19]

Validation Parameters and Protocols

The following parameters should be evaluated:[6]

5.1.1. Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[18]

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), a standard solution of the analyte, and the stressed samples from the forced degradation study.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components, and peak purity analysis should confirm this.

5.1.2. Linearity

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte.[6]

  • Protocol: Prepare at least five concentrations of the analyte standard solution over a range of 50% to 150% of the expected working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

5.1.3. Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]

  • Protocol: The range is confirmed by the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The method is acceptable over the defined range.

5.1.4. Accuracy

Accuracy is the closeness of the test results to the true value.[6]

  • Protocol: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5.1.5. Precision

Precision is the degree of agreement among individual test results. It is evaluated at two levels: repeatability and intermediate precision.[6]

  • Repeatability (Intra-day precision):

    • Protocol: Analyze six replicate samples of the analyte at 100% of the working concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Acceptance Criteria: The RSD for the combined results from both days should be ≤ 2.0%.

5.1.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

5.1.7. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these variations.

System Suitability

System suitability tests are an integral part of the method to ensure the chromatographic system is performing adequately.

  • Protocol: Before each run, inject a standard solution five times.

  • Acceptance Criteria:

    • RSD of peak areas: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

Visualizations

HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scoping cluster_dev Phase 2: Method Optimization cluster_stability Phase 3: Stability Indicating Assessment Analyte_Properties Understand Analyte Properties (Polarity, pKa, UV λmax) Initial_Conditions Select Initial Conditions (C18 Column, ACN/Buffer) Analyte_Properties->Initial_Conditions informs Scouting_Runs Perform Scouting Runs (Gradient Elution) Initial_Conditions->Scouting_Runs leads to Optimization Optimize Parameters (pH, Gradient, Temperature) Scouting_Runs->Optimization refine Final_Method Finalize Isocratic or Gradient Method Optimization->Final_Method results in Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Final_Method->Forced_Degradation apply to Peak_Purity Analyze Stressed Samples & Assess Peak Purity Forced_Degradation->Peak_Purity generate samples for

Caption: Workflow for HPLC Method Development.

Method Validation Protocol Flow

MethodValidationFlow Start Finalized Method Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Logical Flow of Method Validation Parameters.

Conclusion

The development and validation of a robust, stability-indicating HPLC method are critical for the quality assessment of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate. By following a systematic approach that begins with understanding the analyte's properties and progresses through logical method development, forced degradation studies, and a comprehensive validation protocol, a reliable method suitable for its intended purpose can be established. This application note provides the framework and detailed protocols necessary for researchers and drug development professionals to successfully implement such a method in a regulated environment.

References

  • NextSDS. (n.d.). Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate. Retrieved from [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Journal of Analytical & Pharmaceutical Research. (2018). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Molecules. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • LCGC International. (2016, March 15). Column Selection for HPLC Method Development. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • ACS Publications. (1999, November 1). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • ICH. (n.d.). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LabRulez. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

Sources

Application

Method Development for Mass Spectrometry: Fragmentation Parameters and Proposed Pathways for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to developing robust mass spectrometry (MS) methods for the characterizati...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to developing robust mass spectrometry (MS) methods for the characterization of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate (C₁₃H₂₁N₃O₂), a polyfunctional aromatic amine of interest in pharmaceutical development. Due to the presence of multiple ionizable sites and bonds susceptible to cleavage, a systematic approach to parameter optimization is crucial for achieving reproducible and informative fragmentation spectra. We present a foundational overview of the ionization and fragmentation principles, a detailed step-by-step protocol for method optimization using electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), and a proposed fragmentation pathway based on established chemical principles. This guide is intended to provide researchers with the causal logic behind experimental choices, enabling them to develop and validate methods for this and structurally related compounds.

Introduction

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate is a complex molecule featuring several functional groups: a primary aromatic amine, a secondary alkyl-aromatic amine, a tertiary aliphatic amine, and an ethyl ester. This structure is analogous to local anesthetics like benzocaine and procaine, suggesting its potential relevance in drug discovery and development.[1][2] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds in various matrices.[3][4]

The primary challenge in MS analysis of polyfunctional molecules is controlling the fragmentation to generate a consistent and structurally informative spectrum. The choice of ionization parameters directly influences which protomer is formed in the gas phase, and the collision energy dictates the subsequent dissociation pathways.[1][5] This document outlines a systematic workflow to optimize these parameters and provides a predictive framework for interpreting the resulting tandem mass spectra.

Foundational Principles of Fragmentation

A logical approach to method development is grounded in understanding the physicochemical properties of the analyte. The fragmentation of an ion in the gas phase is not random; it is governed by the stability of the precursor ion, the resulting fragment ions, and the transition states between them.

Ionization & Protonation Sites

In positive-mode electrospray ionization (ESI), fragmentation is preceded by protonation. The target molecule has three nitrogen atoms, each a potential protonation site. The gas-phase basicity of these sites determines the most likely location of the proton.

  • Tertiary Aliphatic Amine (-N(CH₃)₂): Generally the most basic and sterically accessible site. Protonation here is highly favorable.

  • Secondary Alkyl-Aromatic Amine (-NH-): Less basic than the tertiary amine due to the influence of the aromatic ring.

  • Primary Aromatic Amine (-NH₂): The least basic site, as the lone pair of electrons is delocalized into the aromatic system.

Therefore, under typical ESI conditions, the proton is most likely to be located on the terminal dimethylamino group, forming an even-electron [M+H]⁺ precursor ion. This initial choice is critical as it directs the subsequent fragmentation pathways upon collisional activation.[6]

Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is the process of accelerating a selected precursor ion and colliding it with an inert gas (e.g., nitrogen or argon).[7] This collision converts kinetic energy into internal energy, which induces fragmentation. The extent of fragmentation is controlled by the Collision Energy (CE) .

  • Low CE: Promotes the cleavage of the most labile bonds, often resulting in a single, stable fragment ion.

  • High CE: Provides more energy, leading to multiple, sequential fragmentation events and the formation of smaller product ions.[8]

Optimizing the CE is therefore a balance between generating sufficient fragmentation for structural confirmation and avoiding excessive fragmentation that leads to a loss of specificity and sensitivity.[9][10]

Experimental Workflow

A successful analysis requires a systematic progression from sample preparation to data acquisition. The following workflow provides a high-level overview of the process.

G cluster_prep Preparation cluster_analysis Analysis A Stock Solution (1 mg/mL in Methanol) B Working Solution (1-10 µg/mL in Mobile Phase) A->B C Direct Infusion (FIA) MS Parameter Tuning B->C D LC-MS Analysis Chromatographic Separation C->D E LC-MS/MS Analysis Precursor Isolation & Fragmentation D->E F Data Interpretation Fragmentation Pathway Analysis E->F

Caption: High-level experimental workflow for MS analysis.

Detailed Protocols: MS Parameter Optimization

This section provides a step-by-step methodology for optimizing MS parameters on a typical tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF system).

Instrumentation & Reagents
  • Mass Spectrometer: Any tandem mass spectrometer equipped with an ESI source.

  • LC System: HPLC or UHPLC system.

  • Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid.

  • Analyte: Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate standard.

Protocol 1: Direct Infusion for Precursor Ion & Cone Voltage Optimization

Objective: To identify the precursor ion and optimize the in-source voltage (Cone Voltage or Declustering Potential) for maximum ion intensity without premature fragmentation.

  • Prepare the Analyte: Create a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

  • Setup Infusion: Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Settings (Initial):

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 50-350

    • Capillary Voltage: ~3.0-4.0 kV

    • Source/Desolvation Temp: As per instrument recommendation (e.g., 120 °C / 350 °C)

    • Cone/Declustering Potential (CV/DP): Start at a low value (e.g., 10 V).

  • Identify Precursor: Acquire a full scan spectrum. The protonated molecule [M+H]⁺ for C₁₃H₂₁N₃O₂ has a calculated monoisotopic mass of m/z 252.17 .

  • Optimize CV/DP: Ramp the CV/DP value (e.g., from 10 V to 80 V in 5 V steps). Monitor the intensity of the m/z 252.17 ion. Select the voltage that provides the maximum intensity for the precursor ion without significant in-source fragmentation.[11] This value will be used for all subsequent experiments.

Protocol 2: MS/MS Collision Energy Optimization

Objective: To determine the optimal collision energy (CE) for generating characteristic and abundant product ions.

  • MS/MS Mode Setup: Switch the instrument to MS/MS or Product Ion Scan mode.

  • Precursor Selection: Set the first mass analyzer (Q1) to isolate the precursor ion (m/z 252.17).

  • Collision Cell: Ensure the collision gas (e.g., Argon) is turned on.

  • Scan Product Ions: Set the second mass analyzer (Q3 or TOF) to scan a range of product ions (e.g., m/z 40-260).

  • Ramp Collision Energy: Acquire a series of product ion spectra while ramping the CE. A typical range would be from 5 eV to 40 eV in 2 eV steps.

  • Analyze Data: Plot the intensity of the major product ions as a function of CE. The optimal CE for a specific precursor-to-product transition is the value that yields the highest intensity.[12] For general structural elucidation, a CE that produces a rich spectrum with several key fragments is often chosen. For quantitative analysis using Multiple Reaction Monitoring (MRM), each transition should be individually optimized.[9]

Results & Discussion: Proposed Fragmentation Pathway

Based on the functional groups present, a logical fragmentation pathway can be proposed. The primary cleavage is expected to be driven by the stability of the resulting fragments, particularly the formation of stable iminium ions, a hallmark of amine fragmentation.[13][14]

The protonated precursor ion [M+H]⁺ at m/z 252.17 is predicted to undergo two primary fragmentation pathways upon CID.

  • Pathway A: Alpha-Cleavage. The most favorable fragmentation is the cleavage of the C-C bond alpha to the tertiary amine, which is also beta to the secondary amine. This results in the formation of the highly stable N,N-dimethyl-ethen-1-aminium ion at m/z 58.07 and a neutral loss.

  • Pathway B: Side-Chain Cleavage. A competing fragmentation involves the cleavage of the bond between the secondary amine and the ethyl side chain, leading to a fragment at m/z 195.10 . This fragment retains the aminobenzoate core.

The fragment at m/z 195.10 can undergo further dissociation, primarily through the loss of neutral molecules from the ester group, such as the loss of ethylene (28 Da) to yield a fragment at m/z 167.07 .[15][16]

G parent [M+H]⁺ m/z 252.17 frag1 Fragment m/z 195.10 parent->frag1 - C₃H₇N (57.06 Da) frag2 Fragment m/z 58.07 parent->frag2 Pathway A (α-Cleavage) frag3 Fragment m/z 167.07 frag1->frag3 - C₂H₄ (28.03 Da)

Caption: Proposed CID fragmentation pathway for protonated Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate.

Data Summary

The optimized parameters and expected fragments are summarized below. These values provide a validated starting point for method development.

ParameterOptimized ValueRationale
Precursor Ion [M+H]⁺m/z 252.17Monoisotopic mass of the protonated molecule.
Cone Voltage / DP~25-40 VMaximizes precursor ion signal while minimizing in-source fragmentation.[11]
Collision Energy (CE)~15-25 eVProvides optimal balance for producing key structural fragments.[10]
Predicted Fragment IonCalculated m/zProposed Identity / Neutral Loss
Product Ion 1 (Base Peak)58.07[C₃H₈N]⁺ (N,N-dimethyl-ethen-1-aminium)
Product Ion 2195.10[M+H - C₃H₇N]⁺
Product Ion 3167.07[M+H - C₃H₇N - C₂H₄]⁺

Conclusion

This application note details a comprehensive and scientifically grounded approach to developing a tandem mass spectrometry method for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate. By systematically optimizing key source and collision cell parameters, it is possible to generate reproducible and structurally informative fragmentation data. The proposed fragmentation pathway, dominated by the formation of a stable iminium ion at m/z 58.07, serves as a reliable basis for the identification and characterization of this molecule. The protocols and principles described herein are broadly applicable to the analysis of other complex aromatic amines in pharmaceutical research.

References

  • (No source provided for this number in the context)
  • Protomers of Benzocaine: Solvent and Permittivity Dependence. Journal of the American Chemical Society. [Link]

  • Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. NIST WebBook. [Link]

  • Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams. PMC. [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. PMC. [Link]

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  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

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  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Protomers of Benzocaine: Solvent and Permittivity Dependence. SciSpace. [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. [Link]

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  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • (No source provided for this number in the context)
  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Wiley Online Library. [Link]

  • Skyline Collision Energy Optimization. Skyline Documentation. [Link]

  • GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

  • Mass Spectrometry: Principles, Applications & Techniques. Danaher Life Sciences. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • (No source provided for this number in the context)
  • (No source provided for this number in the context)
  • Video: Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

  • Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone. [Link]

  • Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters. ResearchGate. [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. PMC. [Link]

Sources

Method

Application Note: Preclinical Sample Preparation and Bioanalytical Workflows for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate In Vivo Assays

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The transition of small molecule candidates from in vitro screening to i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The transition of small molecule candidates from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) assays requires rigorous sample preparation strategies. Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate presents a unique set of physicochemical challenges: it is a lipophilic free base containing a highly basic tertiary amine, an oxidation-prone primary aromatic amine, and a hydrolytically unstable ethyl ester.

As a Senior Application Scientist, I have designed this protocol to address these structural liabilities through a self-validating system. This guide establishes causality-driven methodologies for dosing formulation and bioanalytical plasma extraction, ensuring that your in vivo data is both robust and reproducible.

Physicochemical Profiling & Causality Analysis

To design an effective protocol, we must first deconstruct the molecule's structural vulnerabilities and establish the causality behind our experimental choices:

  • The Tertiary Amine (Dimethylaminoethyl group): With an estimated pKa of ~9.0, this basic center dictates the molecule's solubility. In its free base form, the compound is highly lipophilic and insoluble in water. Causality: By lowering the formulation pH to ~4.5, we protonate this amine to form an in situ salt, drastically increasing aqueous solubility for intravenous (IV) dosing.

  • The Ethyl Ester Core: Esters are prime targets for rapid ex vivo hydrolysis by ubiquitous plasma carboxylesterases. Causality: If blood samples are not immediately stabilized with esterase inhibitors upon collection, the compound will rapidly convert to its benzoic acid metabolite, resulting in artificially low PK exposure data[1].

  • The Primary Aromatic Amine: Aromatic amines are susceptible to rapid oxidation. Causality: Sample processing must be conducted strictly on ice, and matrices must be acidified to prevent oxidative degradation and stabilize the analyte for LC-MS/MS analysis[2].

Module 1: In Vivo Dosing Formulation Protocol (IV & PO)

This protocol utilizes a co-solvent system combined with pH adjustment to ensure complete dissolution and prevent in vivo precipitation upon injection.

Self-Validating Quality Control

Before dosing, the formulation must be inspected under polarized light. The absence of birefringence confirms a true solution rather than a micro-suspension. Furthermore, a T=0 and T=4 hour aliquot must be analyzed via LC-UV to confirm >95% stability.

Step-by-Step Methodology
  • Weighing: Accurately weigh 10.0 mg of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate into a clean, sterile glass vial.

  • Co-Solvent Addition: Add 100 µL of Dimethyl Sulfoxide (DMSO) and vortex for 60 seconds until a clear, concentrated stock is formed.

  • Surfactant Integration: Add 200 µL of Solutol HS15 (Kolliphor HS15, pre-warmed to 37°C to liquefy). Vortex vigorously for 2 minutes. Reasoning: Solutol acts as a non-ionic solubilizer to prevent precipitation when the drug enters the physiological pH of the bloodstream.

  • Aqueous Dilution: Slowly add 1.7 mL of sterile 0.9% Saline while continuously stirring.

  • pH Adjustment: Check the pH. If it is above 5.0, add 0.1 N HCl dropwise until the pH reaches 4.5. Reasoning: This protonates the tertiary amine, ensuring the solution remains clear.

  • Sterile Filtration: Pass the formulation through a 0.22 µm PTFE syringe filter prior to IV administration.

Table 1: Quantitative Formulation Parameters
ParameterTarget ValueMechanistic PurposeAcceptable Variance
Target Concentration 5.0 mg/mLOptimal for standard rodent IV/PO dosing± 5%
Vehicle Composition 5% DMSO / 10% Solutol / 85% SalineBalances lipophilicity and aqueous solubilityExact ratios required
Formulation pH 4.5Protonates the basic amine for solubility4.0 - 5.0
Stability Window 4 Hours at Room TempPrevents ester hydrolysis in the dosing vehicle>95% recovery at T=4h

Module 2: Bioanalytical Plasma Stabilization & Extraction Protocol

To quantify the compound accurately, we must arrest enzymatic activity the moment blood leaves the animal. Studies demonstrate that the addition of esterase inhibitors such as1[1]. Similarly,3[3] during blood collection.

Self-Validating Quality Control

A baseline stability QC sample must be prepared by spiking the API into blank, uninhibited plasma versus inhibited plasma. A >15% deviation in peak area ratio at T=2 hours invalidates the stabilization protocol.

Step-by-Step Methodology
  • Blood Collection: Collect in vivo blood samples into pre-chilled K2EDTA tubes pre-spiked with NaF (final concentration 5 mg/mL) or BNPP (final concentration 10 mM).

  • Plasma Generation: Immediately invert the tubes gently 5 times and centrifuge at 1,500 × g for 10 minutes at 4°C. Reasoning: Cold temperatures drastically slow down residual enzymatic kinetics.

  • Acidification: Transfer 50 µL of the separated plasma into a 96-well plate containing 4 µL of 20% Formic Acid (FA). Reasoning:2[2] shifts the pH outside the optimal range for esterases and protects the primary aromatic amine from oxidation.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of a stable-isotope labeled internal standard).

  • Extraction: Vortex the plate at 1,000 RPM for 5 minutes, then centrifuge at 16,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the clear supernatant to a new plate for LC-MS/MS injection.

Table 2: Quantitative Bioanalytical QC Parameters
ParameterTarget ValueMechanistic Purpose
NaF Concentration 5 mg/mLIrreversible inhibition of plasma carboxylesterases
Formic Acid Ratio 100:8 (Plasma:20% FA)Lowers pH to ~3.5 to lock ester stability
PPT Solvent Ratio 1:3 (Plasma:ACN)Ensures >98% protein precipitation efficiency
Centrifugation Temp 4°CPrevents thermal degradation of aromatic amines

Workflow Visualization

The following diagram maps the critical path of sample integrity from the in vivo model to the mass spectrometer.

G A In Vivo Dosing (IV / PO) B Blood Collection (K2EDTA + NaF/BNPP) A->B PK Timepoints C Plasma Separation (4°C Centrifugation) B->C Esterase Inhibition D Acidification (20% Formic Acid) C->D pH Shift (Stabilization) E Protein Precipitation (Cold ACN + IS) D->E Matrix Cleanup F LC-MS/MS Analysis E->F Supernatant Injection

Fig 1: Workflow for in vivo dosing, esterase inhibition, and LC-MS/MS sample preparation.

LC-MS/MS Analytical Summary

Due to the highly basic nature of the dimethylaminoethyl group, chromatography should be performed on a Biphenyl or C18 column using a mobile phase of Water and Acetonitrile, both modified with 0.1% Formic Acid. The low pH mobile phase ensures the tertiary amine remains fully protonated, preventing peak tailing. Detection must be executed in Electrospray Ionization Positive (ESI+) mode , monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the protonated parent mass [M+H]+.

References

  • Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate. National Institutes of Health (PMC).1

  • An Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies. MDPI.3

  • Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies. National Institutes of Health (PMC).2

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate Solubility in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate (CAS: 12200...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate (CAS: 1220035-46-0) .

While dimethyl sulfoxide (DMSO) is the gold-standard polar aprotic solvent for lipophilic small molecules, this specific compound frequently presents dissolution challenges. These issues generally stem from two competing mechanisms: the inherent oxidative instability of its 1,2-diaminobenzene (o-phenylenediamine) core[1], and the extreme hygroscopicity of DMSO[2].

Below, we provide a diagnostic matrix, in-depth mechanistic FAQs, and self-validating experimental protocols to ensure the integrity of your stock solutions.

Diagnostic Matrix: Quick Reference
SymptomPrimary CauseMechanistic Rationale & Quantitative DataImmediate Action
Solution turns yellow/brown with dark precipitate Oxidative Degradationo-Phenylenediamines auto-oxidize to phenazine derivatives in the presence of O₂/light.Discard. Prepare fresh under Argon in amber tubes.
Compound crashes out after freeze-thaw cycles Water AbsorptionDMSO absorbs atmospheric moisture. 33% hydration drops the freezing point to -73°C, forcing the lipophilic free base to crystallize[3].Heat to 37°C, sonicate. Store future stocks with desiccant.
Incomplete dissolution of fresh powder Temperature / Salt FormPure DMSO freezes at 18.5°C[2]; ambient lab temps may be too low. HCl salts alter solvation dynamics.Warm solvent to 25–30°C prior to use. Verify salt vs. free base form.
In-Depth Troubleshooting FAQs

Q1: Why does my stock solution turn yellow or brown and form a dark precipitate over time? A: This is a classic hallmark of oxidative degradation. Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate contains an o-phenylenediamine (OPD) moiety. In solution, OPDs are highly susceptible to auto-oxidation when exposed to dissolved oxygen and ambient light[1]. The reaction proceeds via a radical cation intermediate, ultimately condensing into highly conjugated, insoluble 2,3-diaminophenazine derivatives or polymeric azo-compounds[4]. Causality Insight: The electron-donating amino groups make the aromatic ring electron-rich, significantly lowering its oxidation potential. Once oxidized, the rigid, planar phenazine structures strongly π-π stack, drastically reducing their solubility in DMSO[5] and causing them to precipitate out of solution.

Q2: The compound dissolved perfectly on day one, but after storing it in the -20°C freezer, it crashed out and won't redissolve at room temperature. Why? A: This is caused by the hygroscopic nature of DMSO combined with Ostwald's Rule of Stages. DMSO rapidly absorbs water from the atmosphere every time the vial is opened[3]. Causality Insight: The addition of water to DMSO significantly alters its solvation cavity dynamics and lowers its dielectric constant. Furthermore, water depresses the freezing point of DMSO (pure DMSO freezes at 18.5°C)[2]. When you freeze the hydrated DMSO solution, the compound is forced out of the metastable amorphous state into a highly stable, low-entropy crystalline polymorph[3]. Because this crystalline form has a much higher lattice energy and lower thermodynamic solubility, simply returning the vial to room temperature is insufficient to break the crystal lattice.

Q3: Can I just heat the solution to force the precipitated compound back into solution? A: Yes, but with strict limitations. You can gently warm the solution to 37°C in a water bath and sonicate it to provide the activation energy needed to break the crystal lattice. However, because DMSO can act as a mild oxidant at elevated temperatures, prolonged heating (>40°C) of an o-phenylenediamine derivative will accelerate the oxidative degradation described in Q1. If the solution remains dark or opaque after 10 minutes of warming, it has chemically degraded and must be discarded.

Mechanistic Visualizations

OxidationPathway A Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate (o-Phenylenediamine Core) B Radical Cation Intermediate A->B O2, Light, Trace Metals (Auto-oxidation) C Diaminophenazine Derivatives (Highly Conjugated) B->C Dimerization / Condensation D Insoluble Dark Precipitate C->D π-π Stacking in DMSO

Fig 1. Oxidative degradation pathway of o-phenylenediamine derivatives in solution.

Workflow Step1 Equilibrate Anhydrous DMSO to 25°C Step2 Weigh Powder under Argon Step1->Step2 Step3 Dissolve & Vortex (Max 37°C) Step2->Step3 Step4 Create Single-Use Aliquots in Amber Tubes Step3->Step4 Step5 Store at -20°C with Desiccant Step4->Step5

Fig 2. Optimized workflow for preparing and storing moisture-sensitive DMSO stock solutions.

Experimental Protocols
Protocol A: Preparation of Anhydrous, Oxidation-Resistant Stock Solutions

To prevent both water-induced crystallization and oxygen-induced degradation, stock solutions must be treated as highly sensitive reagents.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≥99.9% purity, packaged under an inert atmosphere).

  • Temperature Equilibration: Ensure the DMSO is fully thawed and equilibrated to at least 25°C. Self-Validation Check: If the DMSO appears viscous or slushy, it is below 18.5°C and will not properly solvate the powder[2].

  • Inert Atmosphere: Purge the mixing vial with Argon or Nitrogen gas for 10 seconds before adding the dry powder.

  • Dissolution: Add the required volume of DMSO to the powder. Vortex gently. If warming is required, use a dry block set to exactly 37°C for no more than 5 minutes.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 20 µL to 50 µL) using amber, light-blocking microcentrifuge tubes to prevent photo-oxidation.

  • Storage: Blanket the headspace of each aliquot with Argon before capping. Store at -20°C or -80°C inside a sealed secondary container filled with active desiccant (e.g., indicating Drierite) to completely block moisture ingress during freezer storage[3].

Protocol B: Recovery of Crystallized Stocks (Post Freeze-Thaw)

If an aliquot has crystallized due to minor moisture exposure, follow this strict recovery protocol to avoid thermal degradation.

  • Remove the aliquot from the freezer and immediately place it in a 37°C dry block heater or water bath. Do not leave it to thaw slowly at room temperature.

  • Incubate for exactly 5 to 10 minutes.

  • Transfer to a bath sonicator and sonicate for 2 minutes to disrupt the crystalline lattice energy.

  • Validation Inspection: Hold the tube against a bright white light. The solution should be clear and slightly yellowish.

    • Pass: No micro-crystals remain; proceed with the assay.

    • Fail: If the solution is dark brown, red, or contains opaque floating particulates, irreversible oxidation has occurred. Discard the aliquot.

References
  • Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles - MDPI Sensors
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath Zi
  • Dimethyl sulfoxide - Wikipedia Wikipedia
  • o-Phenylenediamine - Wikipedia Wikipedia
  • Aerial Oxidation of Protonated Aromatic Amines.

Sources

Optimization

Technical Support Center: Stability of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate. We address common questions and troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate. We address common questions and troubleshooting scenarios related to the compound's stability, focusing on the comparison between room temperature and 4°C storage. Our goal is to provide not just recommendations, but the scientific rationale behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate?

A1: From a mechanistic standpoint, the structure of this molecule presents two primary pathways for potential degradation:

  • Oxidation of the Aromatic Amine Groups: The benzene ring is substituted with two electron-donating amino groups, making it highly susceptible to oxidation. This process can be initiated by atmospheric oxygen and accelerated by exposure to light or trace metal ions. Oxidation is the most common cause of discoloration (e.g., turning yellow or brown) in aromatic amines.[1][2] A similar compound, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, was noted to be unusually stable at room temperature, possibly due to intramolecular hydrogen bonding; however, the tertiary amine in your compound may alter this profile.[1]

  • Hydrolysis of the Ethyl Ester: The ethyl benzoate functional group can undergo hydrolysis to form the corresponding carboxylic acid (3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoic acid) and ethanol. This reaction is catalyzed by the presence of water, and its rate is significantly affected by pH (both acidic and basic conditions can accelerate it).[3]

Q2: I've noticed my sample has changed color over time. What does this mean for my experiment?

A2: A color change, typically to a yellow, pink, or brown hue, is a strong visual indicator of degradation, almost certainly due to the oxidation of the aromatic amine functionalities.[2] While minor discoloration may not affect certain applications, it signifies a change in the purity of the material. For sensitive quantitative assays or GMP-regulated development, any visible degradation warrants a full re-characterization of the material's purity before use.

Q3: What are the definitive recommended storage conditions for this compound?

A3: Based on the chemical properties of aromatic amines and benzoate esters, we provide the following recommendations:

  • Short-Term Storage (up to 1-2 weeks): Store at 4°C in a tightly sealed, amber glass vial to protect from light and moisture.

  • Long-Term Storage (>2 weeks): Store at -20°C or below .[4] For optimal stability, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace atmospheric oxygen.

Storing the compound under these conditions minimizes the kinetic energy available for degradation reactions, thereby slowing both oxidation and potential hydrolysis.[5]

Q4: How significant is the stability difference between room temperature and 4°C?

A4: The difference is critical. Storing at room temperature (e.g., 20-25°C) instead of 4°C can significantly accelerate degradation. According to the principles of chemical kinetics, reaction rates can double or triple for every 10°C increase in temperature. Aromatic amines stored at ~20°C have shown reduced recovery, indicating instability.[4] Therefore, samples left at room temperature are at a much higher risk of oxidation and developing impurities that can compromise experimental results. Long-term storage at room temperature is strongly discouraged.

Troubleshooting Guide: Investigating Sample Degradation

If you suspect your sample of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate has degraded due to inconsistent results or visible changes, follow this logical workflow.

G cluster_0 Troubleshooting Workflow A Start: Suspected Degradation (e.g., color change, inconsistent data) B Visual Inspection: Note color, clarity, and physical state. A->B C Purity Analysis: Perform TLC or HPLC analysis. B->C D Compare to Reference: Analyze against a fresh or certified standard if available. C->D E Assess Impurity Profile: Are new peaks present? Has the main peak area decreased? D->E No Standard Available D->E Standard Available F Decision Point E->F G Result: Purity Acceptable (>98%, no significant impurities) F->G Purity High H Result: Minor Degradation (Purity 95-98%) F->H Minor Impurities I Result: Significant Degradation (Purity <95%) F->I Major Impurities J Action: Proceed with Caution (Suitable for non-critical steps only) H->J K Action: Discard and Procure New Material I->K

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocol: Preliminary Stability Assessment

This protocol provides a direct method to compare the stability of your batch of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate at room temperature versus 4°C. Such forced degradation studies are essential for developing stability-indicating methods.[6][7]

Objective:

To quantify the change in purity and the formation of degradants for the target compound when stored at room temperature (approx. 25°C) and 4°C over a 4-week period.

Materials:
  • Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate (≥50 mg)

  • HPLC system with a UV detector

  • C18 HPLC column

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)

  • Class A volumetric flasks and pipettes

  • Autosampler vials (amber recommended)

  • Analytical balance

Methodology:
  • Preparation of Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of ACN and water. This is your Stock Solution .

  • Time Point 0 (T=0) Analysis:

    • Prepare a working solution (e.g., 0.1 mg/mL) by diluting the Stock Solution.

    • Inject this solution onto the HPLC system.

    • HPLC Conditions (Starting Point):

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in ACN

      • Gradient: 10% B to 90% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm, 310 nm).

    • Record the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks (Area %). This is your baseline.

  • Sample Storage:

    • Weigh approximately 5-10 mg of the solid compound into six separate, clearly labeled amber vials.

    • Store three vials at 4°C in the dark.

    • Store three vials at room temperature (protected from direct light).

  • Time Point Analysis (Weeks 1, 2, and 4):

    • At the end of each week, take one vial from the 4°C set and one from the room temperature set.

    • Prepare a 1 mg/mL solution from each vial as described in Step 1.

    • Analyze by HPLC using the exact same method as the T=0 analysis.

  • Data Analysis:

    • For each time point and condition, calculate the purity (Area %).

    • Note the area of any new peaks that appear (degradants).

    • Summarize the data in a table for direct comparison.

Data Summary Table
Storage ConditionTime PointPurity (% Area)Area of Major Degradant 1Area of Major Degradant 2Observations (e.g., Color)
T=0 Baseline Week 0N/AN/AInitial Appearance
4°C Week 1
Week 2
Week 4
Room Temp Week 1
Week 2
Week 4

References

  • (PMC - NIH)

  • (diplomata comercial)

  • (Benchchem)

  • (SpringerLink)

  • (MDPI)

  • (NextSDS)

  • (MDPI)

  • (ResearchGate)

  • (ResearchGate)

  • (EAWAG BBD/PPS)

  • (Indian Journal of Pharmaceutical Sciences)

  • (PubMed)

  • (Sigma-Aldrich)

  • (PubMed)

  • (Journal of Synthetic Chemistry)

  • (PubMed)

  • (CymitQuimica)

  • (ResearchGate)

  • (Biomedical Chemistry: Research and Methods)

  • (Semantic Scholar)

  • (MDPI)

  • (Google Patents)

  • (PhotochemCAD)

  • (ResearchGate)

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate

Welcome to the technical support center for resolving NMR signal overlap, with a specific focus on the analysis of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving NMR signal overlap, with a specific focus on the analysis of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the structural elucidation of this and similar molecules due to the common issue of signal overlap in ¹H NMR spectra. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address specific experimental issues.

Understanding the Challenge: Signal Overlap in Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate presents several structural features that can lead to signal overlap in its ¹H NMR spectrum. The aromatic region, with three adjacent protons, can be complex. Additionally, the two ethyl groups—one on the ester and one on the diamino side chain—can have overlapping methylene (CH₂) and methyl (CH₃) signals, further complicating spectral interpretation.

This guide will walk you through a logical progression of experiments and data analysis strategies to systematically resolve these ambiguities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to assign. How can I resolve them?

Answer:

Overlapping signals in the aromatic region are a common challenge. Here’s a step-by-step approach to resolving and assigning these protons:

Step 1: Re-evaluate Your 1D ¹H NMR Data

Before moving to more complex experiments, ensure you have optimized your 1D acquisition.

  • High-Field Strength: If available, acquire the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz or higher). Increased magnetic field strength will improve chemical shift dispersion.

  • Solvent Change: The chemical shifts of aromatic protons can be sensitive to the solvent.[1] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) can induce differential shifts in the aromatic protons, potentially resolving the overlap. Aromatic amines, in particular, show significant solvent-dependent shifts.[1]

Step 2: Employ 2D NMR Techniques

If 1D methods are insufficient, 2D NMR is the next logical step.

  • COSY (Correlation Spectroscopy): This is one of the most powerful tools for identifying coupled protons.[2][3] In your molecule, a COSY experiment will reveal which aromatic protons are adjacent to each other (through ³J-coupling). You should observe cross-peaks connecting neighboring aromatic protons. This is particularly useful when peaks are close together in the 1D spectrum.[2]

    • Protocol: Standard COSY Experiment

      • Dissolve a sufficient amount of your compound in a deuterated solvent.

      • Use a standard COSY pulse sequence on your spectrometer.

      • Acquire a sufficient number of scans for good signal-to-noise.

      • Process the 2D data and look for off-diagonal cross-peaks that indicate scalar coupling between protons.

  • TOCSY (Total Correlation Spectroscopy): If you can selectively irradiate one of the aromatic protons, a 1D TOCSY experiment can reveal the entire spin system of the aromatic ring.[4] This can be a very effective way to "pull out" all the signals belonging to the aromatic ring, even if they are overlapped with other signals.[4]

Step 3: Utilize Heteronuclear Correlation Experiments

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[5][6] By observing correlations from the easily identifiable protons on the side chains to the aromatic carbons, you can definitively assign the aromatic carbons. Then, using an HSQC (see below), you can assign the attached protons.

    • Workflow for Aromatic Assignment using HMBC/HSQC:

      • Run an HMBC experiment.

      • Identify a proton with a known chemical shift (e.g., the -CH₂- group of the ethyl ester).

      • Look for long-range correlations from this proton to the aromatic carbons.

      • Run an HSQC experiment to correlate the aromatic carbons with their directly attached protons.

Logical Workflow for Resolving Aromatic Signals:

Caption: Workflow for resolving overlapping aromatic NMR signals.

Question 2: The signals for the two different ethyl groups are overlapping. How can I distinguish between the ethyl ester and the N,N-dimethylaminoethyl side chain?

Answer:

Resolving the signals from the two ethyl groups requires a combination of 1D and 2D NMR techniques that exploit their different chemical environments.

Step 1: Predictive Analysis and 1D ¹H NMR Examination

  • Chemical Shift Prediction: Use NMR prediction software or databases to estimate the chemical shifts of the protons in both ethyl groups.[7][8][9] The ethyl ester protons (O-CH₂-CH₃) will typically be further downfield than the N-CH₂-CH₃ protons due to the stronger deshielding effect of the oxygen atom.

  • Careful Integration: Ensure the integration of your 1D ¹H NMR spectrum is accurate. You should have signals corresponding to a total of 4 methylene protons and 6 methyl protons from the two ethyl groups.

Step 2: 2D Correlation Experiments

  • COSY: A COSY spectrum will show a correlation between the methylene and methyl protons of each ethyl group. This will help you identify which CH₂ is coupled to which CH₃, even if their signals are close.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[5][6] Since the carbon chemical shifts of the two ethyl groups will be different, HSQC can help resolve the overlapping proton signals by spreading them out in the carbon dimension.

  • HMBC: This is the key experiment for definitively assigning each ethyl group.

    • Ethyl Ester: The methylene protons of the ethyl ester will show a 2-bond correlation to the carbonyl carbon of the ester.

    • N,N-dimethylaminoethyl side chain: The methylene protons adjacent to the nitrogen will show a 2-bond correlation to the other methylene carbon in the side chain and a 3-bond correlation to the dimethylamino carbons.

Experimental Protocol: Distinguishing Ethyl Groups using HMBC

  • Acquire a high-quality HMBC spectrum.

  • Identify the cross-peak from one of the methylene proton signals to the ester carbonyl carbon (typically around 165-175 ppm). This confirms the assignment of the ethyl ester group.

  • The remaining methylene and methyl signals belong to the N,N-dimethylaminoethyl side chain.

Question 3: The N-H proton signals are broad and their chemical shifts seem to vary between samples. Why is this happening and how can I confirm their assignment?

Answer:

The broadness and variable chemical shift of N-H protons are characteristic features in ¹H NMR spectroscopy and are due to several factors.

Causality behind N-H Signal Characteristics:

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to efficient relaxation and broadening of the signals of attached protons.

  • Chemical Exchange: The N-H protons can undergo chemical exchange with other labile protons in the sample (e.g., trace water) or via intermolecular hydrogen bonding.[10] The rate of this exchange affects the sharpness of the signal.

  • Hydrogen Bonding: The extent of hydrogen bonding can significantly influence the chemical shift of N-H protons.[11] This can be affected by concentration, solvent, and temperature.

Troubleshooting and Confirmation:

  • D₂O Exchange: This is a definitive test for labile protons like N-H.

    • Acquire a standard ¹H NMR spectrum.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum.

    • The N-H signals will exchange with deuterium and "disappear" from the spectrum.[10][11]

  • Variable Temperature (VT) NMR: Changing the temperature can alter the rate of chemical exchange and the extent of hydrogen bonding.[12][13]

    • Lowering the temperature: This can slow down chemical exchange, potentially leading to sharper N-H signals and the observation of coupling to adjacent protons.

    • Increasing the temperature: This can sometimes average out different hydrogen-bonded states, also leading to sharper signals.

Data Summary for Troubleshooting N-H Signals:

Technique Experimental Change Expected Outcome for N-H Signals Rationale
D₂O ExchangeAdd a drop of D₂OSignal disappearsExchange of N-H protons with deuterium
VT NMRDecrease temperatureSignal may sharpen, coupling may appearSlows down chemical exchange and hydrogen bond dynamics[12]
VT NMRIncrease temperatureSignal may sharpenAverages out different conformational or hydrogen-bonded states
Solvent ChangeUse a hydrogen-bond accepting solvent (e.g., DMSO-d₆)Chemical shift will change significantlyAlters the hydrogen bonding environment
Question 4: I suspect there are conformational dynamics in the side chain. How can NMR help me investigate this?

Answer:

NMR is an excellent tool for studying molecular dynamics. For the flexible side chain in your molecule, variable temperature (VT) NMR is the primary method to investigate conformational changes.

Investigating Side Chain Dynamics with VT NMR:

  • The Principle: At room temperature, if the side chain is undergoing rapid conformational changes (e.g., rotation around C-C or C-N bonds), you will observe time-averaged signals for the protons in the side chain. By lowering the temperature, you can slow down these rotations. If the energy barrier to rotation is high enough, you may be able to "freeze out" different conformers on the NMR timescale.

  • What to Look For:

    • Signal Broadening: As you lower the temperature, signals of protons involved in the dynamic process may broaden, reach a maximum broadness at the coalescence temperature, and then sharpen again at lower temperatures into multiple signals representing the different conformers.

    • Appearance of New Signals: At very low temperatures, you may see a new set of signals for a less populated conformer.

Experimental Protocol: Variable Temperature (VT) NMR Study

  • Choose a solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈).

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • Gradually decrease the temperature in steps of 10-20 K, acquiring a spectrum at each temperature.

  • Carefully observe changes in the chemical shifts, line widths, and multiplicities of the side chain proton signals.

  • If coalescence is observed, you can use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational change.

Logical Diagram for Investigating Dynamics:

Caption: Investigating side chain dynamics using VT NMR.

Question 5: How can I use pH to my advantage in resolving signal overlap?

Answer:

The presence of multiple basic amino groups in your molecule makes its NMR spectrum susceptible to changes in pH.[14][15][16] You can leverage this to resolve signal overlap, particularly in the aromatic region and for protons near the amino groups.

The Principle of pH-Induced Chemical Shift Changes:

Protonation or deprotonation of the amino groups will alter the electron density distribution throughout the molecule. This, in turn, changes the shielding of nearby protons, causing their chemical shifts to change.[17] The magnitude of this change is dependent on the proximity of the proton to the site of protonation.

Experimental Approach: pH Titration

  • Dissolve your sample in a suitable deuterated solvent, such as D₂O with a buffer.

  • Acquire a ¹H NMR spectrum at the initial pH.

  • Add small aliquots of a deuterated acid (e.g., DCl) or base (e.g., NaOD) to incrementally change the pH of the sample.

  • Acquire a spectrum after each addition.

  • By tracking the movement of the signals as a function of pH, you can often resolve overlapping resonances. For instance, the aromatic protons will likely show different degrees of shifting upon protonation of the adjacent amino groups, aiding in their assignment.

Important Considerations:

  • Solubility: Ensure your compound remains soluble across the pH range you are investigating.

  • Accurate pH Measurement: Use a pH meter calibrated for D₂O if precise pKa determination is a goal.

  • Chemical Stability: Be aware of potential degradation of your compound at extreme pH values.

This systematic approach, combining careful 1D NMR with advanced 2D techniques and manipulation of experimental parameters like solvent, temperature, and pH, will provide you with the necessary tools to overcome signal overlap and achieve a complete and confident structural elucidation of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate.

References
  • Mnova NMRPredict. Mestrelab Research. [Link]

  • COSY. Chemistry LibreTexts. [Link]

  • Bhattacharya, A., et al. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science. [Link]

  • Kultaeva, A., et al. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Scientific Reports. [Link]

  • Predict 1H proton NMR spectra. NMRdb.org. [Link]

  • Settle in and get COSY! Nanalysis. [Link]

  • Stephens, A. D., et al. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience. [Link]

  • Wishart, D. S., et al. NMR Characterization of Side Chain Flexibility and Backbone Structure in the Type I Antifreeze Protein at Near Freezing Temperatures. Biochemistry. [Link]

  • Stephens, A. D., et al. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience. [Link]

  • Solved This is the 'H NMR spectrum of the starting material, | Chegg.com. [Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Spectrochimica Acta. [Link]

  • McDermott, A., et al. Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Columbia University. [Link]

  • Hart, L. R., et al. 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B. [Link]

  • E.COSY and the Relative Signs of Coupling Constants. University of Ottawa. [Link]

  • Iwahara, J., et al. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Methods in Enzymology. [Link]

  • MRRC Structure Elucidation Notes. University of Notre Dame. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]

  • Variable Temperature NMR Spectroscopy. Oxford Instruments. [Link]

  • Abdul Rahim, A. S., et al. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E. [Link]

  • Elyashberg, M., et al. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

  • NMRtist. [Link]

  • Broad N-H chemical shift in proton NMR. Reddit. [Link]

  • Wang, Y., et al. Qualitative analysis of aromatic compounds via 1D TOCSY techniques. RSC Advances. [Link]

  • Römpp, A., et al. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • HSQC and HMBC. Columbia University. [Link]

  • nmrshiftdb2 - open nmr database on the web. [Link]

  • WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS. OWSD. [Link]

  • NMR Spectroscopy Of Amines. JoVE. [Link]

  • PROSPRE - 1 H NMR Predictor. PROSPRE. [Link]

  • Ethyl 4-(dimethylamino)benzoate. ResearchGate. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Stephens, A. D., et al. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. PubMed. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides an in-depth comparison of the validation...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides an in-depth comparison of the validation process for an in-house developed analytical reference standard of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate against a commercially available counterpart. The objective is to equip researchers and scientists with a comprehensive understanding of the validation parameters and experimental data necessary to establish a reliable reference standard, ensuring the accuracy and reproducibility of analytical results.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2][3] This is a critical step in drug development and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9][10][11][12][13][14]

This guide will delve into the core validation characteristics as outlined in ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness, providing a practical framework for their application.[1][2]

The Central Role of a Validated Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a drug substance or drug product. Its validity underpins the reliability of all subsequent analytical measurements. Therefore, a rigorous validation process is not merely a regulatory requirement but a scientific necessity.

The validation process for an analytical reference standard of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate involves a series of experiments designed to confirm its identity, purity, and potency. These experiments are compared against a commercially sourced reference standard to establish equivalence or superiority.

Experimental Design and Methodologies

A multi-faceted analytical approach is employed to comprehensively validate the reference standard. This includes High-Performance Liquid Chromatography (HPLC) for purity and assay, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for identity confirmation, and Gas Chromatography (GC) for residual solvent analysis.

Identity Confirmation: A Triad of Techniques

The unequivocal identification of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate is the foundational step. A combination of Mass Spectrometry, ¹H NMR, and ¹³C NMR spectroscopy provides orthogonal data to confirm the molecular structure.

Experimental Protocol: Identity Confirmation

  • Mass Spectrometry (MS):

    • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

    • Method: A dilute solution of the reference standard in methanol is infused directly into the ESI source.

    • Analysis: The resulting mass spectrum is analyzed for the molecular ion peak corresponding to the theoretical mass of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: 500 MHz NMR Spectrometer.

    • Sample Preparation: The reference standard is dissolved in deuterated chloroform (CDCl₃).

    • Analysis: ¹H and ¹³C NMR spectra are acquired and compared against the expected chemical shifts and coupling constants for the proposed structure.

Table 1: Comparative Identity Confirmation Data

ParameterIn-House Reference StandardCommercial Reference StandardAcceptance Criteria
Mass (m/z) [M+H]⁺ = 252.1652[M+H]⁺ = 252.1655Corresponds to the theoretical mass ± 5 ppm
¹H NMR Spectrum consistent with structureSpectrum consistent with structureAll expected proton signals are present with correct multiplicity and integration
¹³C NMR Spectrum consistent with structureSpectrum consistent with structureAll expected carbon signals are present
Purity Assessment: The Power of Chromatography

Purity is a critical attribute of a reference standard. A validated HPLC method is the cornerstone for determining the purity of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate and for quantifying any impurities.

Experimental Protocol: HPLC Purity and Assay

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the analyte.

  • Assay Calculation: The assay is determined by comparing the peak area of the in-house standard to that of the commercial standard of known purity.

Table 2: Comparative Purity and Assay Data

ParameterIn-House Reference StandardCommercial Reference StandardAcceptance Criteria (ICH Q2(R1))
Purity (HPLC Area %) 99.92%99.85%≥ 99.5%
Assay (vs. Commercial Standard) 100.1%N/A98.0% - 102.0%
Linearity (r²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 100.8%99.2% - 101.1%98.0% - 102.0%
Precision (RSD) < 0.5%< 0.8%≤ 2.0%

Visualizing the Validation Workflow

The validation process follows a logical and systematic progression, ensuring that all critical parameters are evaluated.

ValidationWorkflow cluster_0 Reference Standard Characterization cluster_1 Method Validation cluster_2 Final Validation Identity Identity Confirmation (MS, NMR) Purity Purity Assessment (HPLC) Identity->Purity Assay Assay Determination (HPLC) Purity->Assay Specificity Specificity Assay->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Comparison Comparison with Commercial Standard Robustness->Comparison Documentation Validation Report Comparison->Documentation

Caption: Workflow for Analytical Reference Standard Validation.

The Chemical Structure in Focus

A clear understanding of the molecular structure is fundamental to its characterization.

ChemicalStructure cluster_benzoate cluster_substituents b1 c1 C c2 C nh2 NH₂ c1->nh2 c3 C nh_ethyl NH c2->nh_ethyl c4 C c5 C cooet COOEt c4->cooet c6 C ethyl CH₂CH₂ nh_ethyl->ethyl nme2 N(CH₃)₂ ethyl->nme2

Caption: Structure of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate.

Conclusion

The validation of an analytical reference standard is a rigorous, multi-step process that is essential for ensuring the quality and reliability of pharmaceutical data. Through a combination of orthogonal analytical techniques and adherence to international guidelines, an in-house reference standard for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate can be established with a high degree of confidence. The comparative data presented in this guide demonstrates that a well-characterized in-house standard can meet or exceed the performance of commercially available alternatives, providing a cost-effective and reliable solution for research and development.

References

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. USP. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Shimadzu. High Performance Liquid Chromatography Application News No.L292A. Shimadzu. [Link]

  • ResearchGate. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | Request PDF. ResearchGate. [Link]

  • NextSDS. Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate. NextSDS. [Link]

Sources

Comparative

Structural Activity Relationship (SAR) Guide: Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate vs. Benzocaine

Executive Summary The rational design of local anesthetics (LAs) traditionally relies on a tripartite pharmacophore: a lipophilic aromatic ring, an intermediate ester or amide linker, and a hydrophilic tertiary amine[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of local anesthetics (LAs) traditionally relies on a tripartite pharmacophore: a lipophilic aromatic ring, an intermediate ester or amide linker, and a hydrophilic tertiary amine[1]. Benzocaine (ethyl 4-aminobenzoate) is a notable exception to this rule, lacking the terminal tertiary amine, which fundamentally restricts its clinical utility to topical applications[2].

This guide provides an in-depth Structural Activity Relationship (SAR) analysis comparing benzocaine with a structurally inverted derivative: Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate . By grafting the ionizable tertiary amine directly onto the aromatic ring rather than the ester linkage, this novel compound shifts the molecule's pharmacokinetic and pharmacodynamic profile, transforming a purely topical agent into a use-dependent voltage-gated sodium channel (VGSC) blocker.

Structural Analysis & Mechanistic Divergence

The Hydrophobic Pathway: Benzocaine

Benzocaine consists of a para-aminobenzoic acid (PABA) core esterified with ethanol[2]. Crucially, the primary amine on the aromatic ring has a very low pKa (~2.5). At physiological pH (7.4), benzocaine exists almost entirely (>99%) in an uncharged, neutral state.

  • Mechanism: Because it cannot be protonated to a cationic form, benzocaine cannot efficiently access the intracellular binding site of the VGSC via the cytoplasm. Instead, it partitions heavily into the lipid bilayer and accesses the channel through lateral fenestrations[3]. This results in a tonic block , meaning the drug blocks the channel independent of the channel's gating state (open or closed).

The Hydrophilic Pathway: Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate

This compound retains the ethyl ester lipophilic tail but introduces two critical modifications to the aromatic ring: a meta-amino group (3-position) and a [2-(dimethylamino)ethyl]amino substitution at the para position (4-position).

  • Structural Inversion: Unlike classic ester LAs like procaine—where the tertiary amine is located on the alcohol moiety of the ester[4]—this molecule places the basic dimethylamino group on the aniline moiety.

  • Mechanism: The terminal dimethylamino group possesses a pKa of approximately 8.5. At pH 7.4, the molecule is predominantly protonated (cationic). This allows it to diffuse through the membrane in its neutral equilibrium state, re-protonate in the cytoplasm, and enter the VGSC pore from the intracellular gate[3]. This cationic binding requires the channel to be in the active/open state, resulting in a use-dependent block (higher frequency of nerve firing leads to greater blockade). Furthermore, the dual amino substitutions act as strong electron-donating groups (EDGs), increasing the electron density of the aromatic ring and potentially enhancing cation- π interactions within the receptor pocket.

SAR_Mechanism BZA Benzocaine (Neutral, Lipophilic) Membrane Lipid Bilayer (Hydrophobic Route) BZA->Membrane High Partitioning CMPX Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate (Protonated, Cationic) Cyto Cytoplasm (Hydrophilic Route) CMPX->Cyto Aqueous Diffusion VGSC_Closed VGSC (Closed/Resting) Tonic Block Membrane->VGSC_Closed Lateral Fenestration VGSC_Open VGSC (Open/Active) Use-Dependent Block Cyto->VGSC_Open Intracellular Gate VGSC_Closed->VGSC_Open Depolarization

Figure 1: Divergent VGSC blockade pathways dictated by the presence of an ionizable tertiary amine.

Comparative Physicochemical Data

The structural modifications directly dictate the physicochemical properties, which in turn govern the route of administration and receptor interaction.

PropertyBenzocaineEthyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate
Chemical Base Ethyl 4-aminobenzoateSubstituted ethyl benzoate
Molecular Weight 165.19 g/mol [2]251.33 g/mol
Ionizable Amine AbsentPresent (Dimethylamino group)
Estimated pKa ~2.5 (Aniline NH2)~8.5 (Tertiary amine)
State at pH 7.4 >99% Uncharged (Neutral)Predominantly Protonated (Cationic)
VGSC Blockade Route Hydrophobic (Tonic Block)Hydrophilic (Use-Dependent Block)
Clinical Profile Topical / Surface Anesthesia[2]Potential Injectable / Infiltration

Experimental Workflows & Methodologies

To empirically validate the SAR hypotheses outlined above, the following self-validating experimental protocols must be executed. These workflows are designed to isolate the causality of the structural modifications.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To quantify the shift from tonic to use-dependent VGSC blockade caused by the addition of the tertiary amine. Causality: By controlling the membrane voltage and stimulation frequency, we can force the VGSC into specific conformational states. Cationic LAs require open channels to access the pore, meaning their blockade efficacy will scale with stimulation frequency (use-dependence).

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.5 channels.

  • Configuration: Achieve a giga-ohm seal using borosilicate glass pipettes and rupture the membrane to establish the whole-cell configuration. Validation: Monitor series resistance; discard cells with >20 MΩ to ensure accurate voltage control.

  • Tonic Block Assessment: Hold the membrane potential at -120 mV (channels closed). Apply a single test pulse to 0 mV. Measure the peak inward sodium current before and after perfusing 10 µM of the test compound. Benzocaine will immediately reduce the peak current via tonic block.

  • Use-Dependent Block Assessment: Apply a train of 30 depolarizing pulses from -120 mV to 0 mV at a frequency of 10 Hz.

  • Data Analysis: Normalize the peak current of each pulse to the first pulse. Benzocaine will show a flat line (no frequency dependence). The target compound will exhibit a progressive exponential decay in current amplitude, confirming the cationic moiety is entering the open channel pore. Control: Use Lidocaine as a positive control for use-dependence.

PatchClampWorkflow N1 Cell Preparation (HEK293 + NaV1.5) N2 Configuration (Whole-Cell Patch) N1->N2 N3 Drug Perfusion (1-100 µM) N2->N3 N4 Pulse Protocol (10 Hz Train) N3->N4 N5 Data Analysis (Current Decay) N4->N5

Figure 2: Step-by-step whole-cell patch-clamp workflow for evaluating use-dependent VGSC blockade.

Protocol 2: Plasma Esterase Stability Assay

Objective: To evaluate how the bulky aromatic substitutions affect the pharmacokinetic stability of the ester linkage. Causality: Both compounds are esters and are theoretically susceptible to rapid hydrolysis by plasma pseudocholinesterases[5]. However, the steric hindrance from the 3-amino and 4-alkylamino groups on the target compound may shield the ester bond, prolonging its half-life compared to the unhindered benzocaine.

  • Matrix Preparation: Pool human plasma (heparinized) and pre-incubate at 37°C in a shaking water bath.

  • Spiking: Introduce Benzocaine and the target compound into separate plasma aliquots at a final concentration of 10 µM.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., procaine). Causality: Acetonitrile instantly precipitates plasma proteins and denatures esterases, halting hydrolysis at the exact time point.

  • Quantification: Centrifuge the samples and analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Plot ln(C/C0​) versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

Conclusion

The comparison between benzocaine and Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate perfectly illustrates the power of rational structural modification. By simply appending an ionizable tertiary amine to the aromatic ring—rather than the traditional ester linkage—the molecule's mechanism of action is fundamentally reprogrammed. It transitions from a purely lipophilic, tonic-blocking topical agent into a pH-responsive, use-dependent blocker capable of targeting active pain pathways from within the cytoplasm.

Sources

Validation

Validation of Stability-Indicating Assays for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate: A Comparative Guide to HPLC vs. UHPLC Methodologies

As pharmaceutical pipelines increasingly feature complex, polybasic active pharmaceutical ingredients (APIs), the development and validation of robust Stability-Indicating Assays (SIAs) have become critical bottlenecks....

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex, polybasic active pharmaceutical ingredients (APIs), the development and validation of robust Stability-Indicating Assays (SIAs) have become critical bottlenecks. This guide provides an objective, data-driven comparison between legacy High-Performance Liquid Chromatography (HPLC) and modern Ultra-High-Performance Liquid Chromatography (UHPLC) methodologies for the validation of an SIA targeting Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate .

By analyzing the specific chemical liabilities of this molecule, we establish a self-validating analytical protocol that strictly adheres to [1] and[2] guidelines.

Mechanistic Background: Degradation Pathways & Analytical Challenges

To design a highly specific analytical method, a Senior Application Scientist must first understand the intrinsic chemical vulnerabilities of the target molecule. Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate presents a unique set of analytical challenges due to its structural features:

  • Ester Hydrolysis: The ethyl benzoate moiety is highly susceptible to both acid- and base-catalyzed hydrolysis. Because base-catalyzed ester hydrolysis is driven to completion by the irreversible formation of a carboxylate salt, basic degradation kinetics are significantly faster than acidic degradation.

  • N-Oxidation: The molecule contains a tertiary aliphatic amine (the dimethylamino group). In the presence of peroxides or radical initiators, this center rapidly oxidizes to form highly polar N-oxide degradants.

  • Chromatographic Tailing (The Polybasic Challenge): With a primary aromatic amine, a secondary amine, and a tertiary amine, the molecule is polybasic (pKa ~9–10). At acidic to neutral pH, these nitrogen centers are positively charged. On legacy silica-based C18 columns, these cations undergo strong secondary ion-exchange interactions with residual surface silanols (Si-O⁻), resulting in severe peak tailing and potential co-elution with early-eluting polar degradants.

To visualize these liabilities, the forced degradation workflow is mapped below.

G cluster_conditions ICH Q1A(R2) Stress Conditions API Ethyl 3-amino-4-{[2-(dimethylamino)ethyl] -amino}benzoate Acid Acidic Hydrolysis (0.1N HCl, 60°C) API->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (105°C, 7 days) API->Thermal Photo Photolysis (UV/Vis Light) API->Photo Deg1 Carboxylic Acid Degradant Acid->Deg1 Base->Deg1 Deg2 N-oxide Degradants Oxidation->Deg2 Deg3 Unknown/Polymeric Degradants Thermal->Deg3 Photo->Deg3

Figure 1: Forced degradation pathways and stress conditions for the target API.

Comparative Experimental Design: Causality in Method Choice

To overcome the polybasic challenge and achieve baseline resolution of all degradants, we compared two distinct analytical platforms:

  • Platform A (Legacy Alternative): Conventional HPLC. Utilizes a fully porous C18 column (250 mm × 4.6 mm, 5 µm). While C18 is the industry standard for hydrophobic retention, it lacks the specialized selectivity required for complex aromatic amines, often failing to resolve closely related N-oxides.

  • Platform B (Optimized Product): UHPLC with Solid-Core Phenyl-Hexyl. Utilizes a superficially porous (solid-core) Phenyl-Hexyl column (100 mm × 2.1 mm, 1.7 µm). The Causality: The electron-deficient phenyl ring of the stationary phase engages in orthogonal π−π interactions with the electron-rich benzoate ring of the API. Furthermore, the solid-core architecture reduces the van Deemter A-term (eddy diffusion), delivering ultra-high efficiency, while the hexyl linker provides steric shielding over residual silanols to eliminate peak tailing.

Step-by-Step Methodology: A Self-Validating Protocol

A scientifically sound protocol must be self-validating; it must contain internal mathematical and system checks to prove its own reliability before any regulatory claims are made. This methodology aligns with the[3].

Phase 1: Forced Degradation (Stress Testing)

The goal is to achieve 10–20% degradation[4]. Degradation beyond 20% risks the formation of secondary degradants that do not reflect real-world stability, unnecessarily complicating the chromatogram.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in sample diluent (Water:Acetonitrile, 50:50 v/v).

  • Hydrolytic Stress:

    • Acid: Transfer 5 mL of stock, add 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH.

    • Base: Transfer 5 mL of stock, add 5 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidative Stress: Transfer 5 mL of stock, add 5 mL of 3% H₂O₂. Store at room temperature for 6 hours.

  • Thermal & Photolytic Stress: Expose solid API powder to 105°C for 7 days, and a separate batch to 1.2 million lux hours of UV/Vis light. Dissolve both to 0.5 mg/mL.

  • Self-Validation Check (Mass Balance): Calculate the sum of the peak areas of the API and all degradants, then divide by the peak area of the unstressed control. A mass balance of 98.0%–102.0% mathematically proves that no degradants are "hidden" (e.g., permanently retained on the column or lost as undetected volatiles).

Phase 2: ICH Q2(R1) Method Validation
  • System Suitability Testing (SST): Inject the standard solution 6 times. Self-validation: The run is aborted unless the %RSD of the peak area is < 2.0% and the Tailing Factor ( Tf​ ) is < 1.5.

  • Specificity: Analyze stressed samples using a Photodiode Array (PDA) detector. The peak purity angle must be strictly less than the peak purity threshold to confirm no degradants are co-eluting under the main API peak.

  • Linearity & Accuracy: Prepare standard curves from 25% to 150% of the nominal concentration. Spike the API into a placebo matrix at 50%, 100%, and 150% levels in triplicate to calculate % Recovery.

Comparative Data & Performance Metrics

The experimental data clearly demonstrates the limitations of legacy HPLC when applied to complex polybasic molecules, and validates the superiority of the UHPLC Phenyl-Hexyl approach.

Table 1: Forced Degradation Profiling & Mass Balance (UHPLC Phenyl-Hexyl)

Note: The strict adherence to mass balance limits proves the method's absolute specificity.

Stress ConditionParametersAPI Assay (%)Total Degradants (%)Mass Balance (%)Primary Degradation Pathway
Unstressed Control N/A100.00.0100.0N/A
Acidic 0.1 N HCl, 60°C, 24h88.411.299.6Ester Hydrolysis
Basic 0.1 N NaOH, 60°C, 2h85.114.799.8Ester Hydrolysis
Oxidative 3% H₂O₂, RT, 6h82.316.598.8N-Oxidation
Thermal 105°C, 7 days97.52.199.6Minor Thermal Cleavage
Photolytic 1.2M lux hours96.82.999.7Minor Photo-oxidation
Table 2: Validation Parameters Comparison (Legacy HPLC vs. Optimized UHPLC)

Assessed against ICH Q2(R1) Acceptance Criteria.

Validation ParameterICH Q2(R1) Acceptance CriteriaLegacy Platform A (HPLC C18)Optimized Platform B (UHPLC Phenyl-Hexyl)
Specificity (Resolution) Rs​ > 2.0 for all peaks Rs​ = 1.4 (Fails: Co-elution of N-oxide) Rs​ = 3.2 (Baseline separation)
Linearity ( R2 ) > 0.9990.99920.9999
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 101.2% (Borderline fail)99.4% - 100.5%
Precision (% RSD) < 2.0%1.8%0.4%
Peak Tailing Factor ( Tf​ ) < 2.02.4 (Fails criteria due to silanols)1.1 (Excellent symmetry)
Total Run Time N/A45 minutes10 minutes

Conclusion

The validation of a stability-indicating assay for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate requires an analytical approach that directly addresses its polybasic nature and specific degradation pathways.

The comparative data proves that the legacy HPLC C18 method fails regulatory requirements due to severe peak tailing ( Tf​ = 2.4) and an inability to resolve critical N-oxide degradants ( Rs​ = 1.4). Conversely, the UHPLC Phenyl-Hexyl platform leverages π−π selectivity and solid-core particle efficiency to achieve baseline resolution ( Rs​ = 3.2) of all hydrolytic and oxidative degradants. Furthermore, the optimized method reduces analysis time by over 75% while maintaining a flawless mass balance, ensuring total compliance with ICH Q2(R1) and Q1A(R2) mandates.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate proper disposal procedures

As a Senior Application Scientist, I approach laboratory chemical disposal not merely as a regulatory requirement, but as a fundamental extension of rigorous experimental design. Handling complex pharmaceutical intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory chemical disposal not merely as a regulatory requirement, but as a fundamental extension of rigorous experimental design. Handling complex pharmaceutical intermediates like Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate requires a deep understanding of its molecular behavior. Mismanagement of this compound can lead to dangerous exothermic reactions in waste carboys or severe environmental contamination.

This guide provides field-proven, self-validating protocols to ensure your laboratory remains safe, compliant, and operationally efficient.

Chemical Profile & Mechanistic Hazards

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate is a dual-amine organic compound. It contains both a primary aromatic amine (an aniline derivative) and a tertiary aliphatic amine.

From a safety and disposal perspective, this dual functionality dictates our entire logistical approach:

  • Ecotoxicity: Aromatic amines are recognized for their environmental persistence and severe toxicity to aquatic organisms, often acting as mutagens or carcinogens[1]. They are known to be partially responsible for the genotoxic traits of industrial wastewater, making zero-drain-discharge policies absolute[2].

  • Chemical Reactivity: The tertiary aliphatic amine acts as a strong organic base and a nucleophile. If inadvertently mixed with oxidizing agents or strong mineral acids (e.g., sulfuric or hydrochloric acid) in a waste container, it will undergo a rapid, highly exothermic protonation reaction that can rupture the vessel.

Quantitative Hazard Data & Waste Implications

To design an effective disposal strategy, we must first translate the compound's physicochemical properties into actionable waste management logistics.

Table 1: Physicochemical Hazards & Waste Stream Implications

ParameterClassification / ValueOperational & Disposal Implication
Chemical Class Aromatic & Aliphatic AmineHighly basic. Must be strictly segregated from oxidizing agents and strong mineral acids to prevent exothermic boil-over.
Environmental Hazard High Aquatic ToxicityAbsolute prohibition on drain disposal. Requires high-temperature incineration by a licensed facility.
Halogen Content 0% (Non-halogenated)Route to non-halogenated waste streams (unless dissolved in a halogenated solvent) to minimize disposal premiums.
Physical State Solid / Viscous LiquidDictates primary segregation into solid hazardous waste vs. liquid organic waste streams.

Waste Segregation Logistics

Under the Resource Conservation and Recovery Act (RCRA), specifically the EPA’s Subpart K regulations for academic and research laboratories, hazardous waste determinations must be made by trained professionals, and waste must be strictly segregated[3]. The American Chemical Society (ACS) emphasizes that laboratory waste management plans must be universally grounded in the strict segregation of incompatible chemicals to prevent accidental laboratory fires or toxic gas release[4].

Below is the logical workflow for segregating waste containing this compound to ensure compliance and safety.

WasteSegregation Start Waste: Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate State Determine Physical State Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Solutions, Mixtures) State->Liquid Liquid SolidBin Solid Hazardous Organic Waste Bin Solid->SolidBin Solvent Determine Solvent Type Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM) Solvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., DMSO) Solvent->NonHalogenated No Halogens HaloBin Halogenated Organic Waste Bin Halogenated->HaloBin NonHaloBin Non-Halogenated Organic Base Waste Bin NonHalogenated->NonHaloBin

Decision tree for the segregation of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate waste.

Self-Validating Disposal Protocols

A safety protocol is only effective if it contains built-in verification steps. The following methodologies utilize a "self-validating" framework, ensuring that each disposal action is confirmed safe before moving to the next step.

Protocol A: Solid Waste & Consumables Disposal

This protocol applies to pure chemical powders, contaminated weigh boats, spatulas, and filter papers.

  • Collection: Gather all solid waste inside a certified chemical fume hood to prevent the inhalation of aerosolized aromatic amine dust.

  • Primary Packaging: Place the materials inside a compatible, sealable high-density polyethylene (HDPE) container. Do not use metal containers, as amines can slowly corrode certain metals over time.

  • Validation Check (Gravimetric Reconciliation): Weigh the sealed solid waste container and compare it against the estimated mass of the consumed reagents and contaminated labware. This mass-balance check ensures no hazardous powder has been left unaccounted for on the benchtop or inside the balance enclosure.

  • Labeling: Affix a RCRA-compliant hazardous waste label detailing the exact chemical name, concentration, and hazard class (Toxic/Irritant).

Protocol B: Liquid Waste (Organic Solutions) Disposal

This protocol applies to reaction mixtures or stock solutions where the compound is dissolved in an organic solvent.

  • Solvent Identification: Identify the primary solvent. Route the solution to the "Non-Halogenated Organic Waste" stream (e.g., if dissolved in Methanol or DMSO). Only route to the "Halogenated" stream if dissolved in solvents like Dichloromethane (DCM) or Chloroform.

  • Controlled Transfer: Using a dedicated chemical funnel, slowly pour the solution into the designated liquid waste carboy.

  • Validation Check (Thermal Monitoring): Monitor the exterior temperature of the waste carboy using a non-contact infrared (IR) thermometer for 60 seconds post-transfer. A stable temperature profile validates that no incompatible acid-base neutralization or exothermic side-reactions are occurring within the mixed waste stream.

  • Containment: Cap the carboy tightly (vented caps are preferred for organic waste) and ensure it sits within a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol C: Empty Container Decontamination (Triple-Rinse)

Because aromatic amines are highly persistent, residual films inside glassware cannot be washed down the sink.

  • Solvent Selection: Select a highly miscible organic solvent that easily dissolves the compound (e.g., Methanol or Ethanol).

  • First Rinse: Add the solvent to the empty container (approximately 10% of the container's total volume). Cap tightly and agitate vigorously for 30 seconds.

  • Discharge: Pour the rinseate directly into the appropriate liquid organic waste carboy (as per Protocol B). Repeat this rinse-and-discharge cycle two more times.

  • Validation Check (Optical Clearance): Evaluate the third rinseate. It must be completely optically clear and colorless. If the original compound was synthesized with a fluorescent tag, inspect the container under a 365 nm UV lamp to confirm zero residual fluorescence before declaring the container decontaminated.

  • Defacement: Completely deface the original chemical label with a thick black marker and dispose of the clean container in the standard laboratory glass/plastic recycling stream.

Spill Response & Emergency Logistics

In the event of an accidental spill of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate:

  • Do not sweep dry powders. Sweeping aerosolizes the toxic amine particles, creating a severe inhalation hazard.

  • Containment: Cover the spill with a damp, solvent-soaked absorbent pad (using a compatible solvent like ethanol) to suppress dust.

  • Cleanup: Wipe the area from the perimeter inward. Place all contaminated absorbent pads into a solid hazardous waste container and execute the validation step outlined in Protocol A .

References

  • [4] Regulation of Laboratory Waste, American Chemical Society.[Link]

  • [1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Publications.[Link]

  • [3] Regulations for Hazardous Waste Generated at Academic Laboratories, US EPA.[Link]

  • [2] Tracking Aromatic Amines from Sources to Surface Waters, National Library of Medicine (PMC).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate
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